3-(Pentafluorophenyl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pentafluorophenyl)prop-2-ynoic acid is an organic compound characterized by the presence of a pentafluorophenyl group attached to a prop-2-ynoic acid moiety. This compound is notable for its unique structural features, which include a highly electronegative pentafluorophenyl ring and an acetylenic carboxylic acid group. These structural elements confer distinct chemical properties and reactivity patterns to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluorophenyl)prop-2-ynoic acid typically involves the coupling of pentafluorobenzene with propiolic acid derivatives. One common method is the Sonogashira coupling reaction, which employs palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The process may include steps for purification, such as recrystallization or chromatography, to ensure the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Pentafluorophenyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The acetylenic group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pentafluorophenyl derivatives.
Scientific Research Applications
3-(Pentafluorophenyl)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated aromatic ring.
Mechanism of Action
The mechanism of action of 3-(Pentafluorophenyl)prop-2-ynoic acid involves its interaction with molecular targets through its acetylenic and pentafluorophenyl groups. The acetylenic group can undergo cycloaddition reactions, while the pentafluorophenyl group can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Propiolic Acid: The simplest acetylenic carboxylic acid, lacking the pentafluorophenyl group.
Phenylpropiolic Acid: Contains a phenyl group instead of a pentafluorophenyl group.
3-(3-Fluorophenyl)prop-2-ynoic Acid: Contains a single fluorine atom on the phenyl ring.
Uniqueness: 3-(Pentafluorophenyl)prop-2-ynoic acid is unique due to the presence of the highly electronegative pentafluorophenyl group, which enhances its reactivity and stability. This compound exhibits distinct chemical and biological properties compared to its non-fluorinated or partially fluorinated analogs.
Properties
CAS No. |
61794-54-5 |
---|---|
Molecular Formula |
C9HF5O2 |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9HF5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h(H,15,16) |
InChI Key |
JQMWIIYFMQIPHU-UHFFFAOYSA-N |
Canonical SMILES |
C(#CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.